Introduction: The Strategic Importance of a Fluorinated Heterocycle
Introduction: The Strategic Importance of a Fluorinated Heterocycle
An In-depth Technical Guide to the Physicochemical Properties of 2-(Trifluoromethyl)-1H-imidazole
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design. The imidazole ring, a privileged structure due to its unique electronic profile, hydrogen bonding capabilities, and presence in biologically critical molecules like histidine, serves as a versatile foundation for innovation.[1][2][3] When functionalized with a trifluoromethyl (-CF₃) group at the 2-position, the resulting molecule, 2-(Trifluoromethyl)-1H-imidazole, emerges as a building block of significant interest.
The potent electron-withdrawing nature of the -CF₃ group dramatically modulates the physicochemical properties of the imidazole core, influencing its acidity, lipophilicity, metabolic stability, and binding interactions.[4] These modifications are not trivial; they are deliberate choices made by researchers to fine-tune molecular behavior for specific applications, from enhancing the potency of enzyme inhibitors to developing novel materials.[5]
This guide provides an in-depth analysis of the core physicochemical properties of 2-(Trifluoromethyl)-1H-imidazole. Moving beyond a simple datasheet, we will explore the causality behind these properties, provide validated experimental protocols for their determination, and place them within the context of drug discovery and scientific research. This document is designed for the practicing researcher, offering not just data, but actionable insights and methodologies.
Section 1: Molecular and Structural Properties
The foundational characteristics of a molecule dictate its behavior. 2-(Trifluoromethyl)-1H-imidazole is a five-membered aromatic heterocycle, the structure of which is fundamental to its properties.
| Identifier | Value | Source |
| Chemical Formula | C₄H₃F₃N₂ | ChemScene[6] |
| Molecular Weight | 136.08 g/mol | ChemScene[6] |
| CAS Number | 66675-22-7 | Sigma-Aldrich |
| InChI | 1S/C4H3F3N2/c5-4(6,7)3-8-1-2-9-3/h1-2H,(H,8,9) | Sigma-Aldrich |
| InChIKey | KJMXVHBTWJSSBL-UHFFFAOYSA-N | Sigma-Aldrich |
| SMILES | FC(F)(F)C1=NC=CN1 | ChemScene[6] |
Tautomerism and Electronic Effects
Like unsubstituted imidazole, this molecule exists in two equivalent tautomeric forms, with the N-H proton residing on either nitrogen atom. The powerful inductive (-I) effect of the -CF₃ group significantly withdraws electron density from the imidazole ring. This has profound consequences: it increases the acidity of the N-H proton and decreases the basicity of the sp²-hybridized nitrogen compared to unsubstituted imidazole.[7][8] This electronic modulation is a key feature exploited in its applications, influencing its ability to participate in hydrogen bonding and coordinate with metal centers.
Crystal Structure and Solid-State Properties
As of this writing, a public crystal structure for 2-(Trifluoromethyl)-1H-imidazole has not been deposited. However, analysis of related structures, such as 2-(Trifluoromethyl)-1H-imidazole-4,5-dicarbonitrile, reveals key likely interactions.[9] In the solid state, molecules are expected to form chains or networks stabilized by intermolecular N-H···N hydrogen bonds, a characteristic feature of imidazole-containing compounds.[10] The presence of the trifluoromethyl group may also introduce F···H or F···F interactions that influence crystal packing.
Section 2: Key Physicochemical Descriptors
Quantitative descriptors are essential for predicting a molecule's behavior in various environments, from a reaction flask to a biological system.
| Property | Value(s) | Source(s) |
| Melting Point | 84 - 86 °C | Bouling Chemical[11] |
| 145 - 147 °C | Sigma-Aldrich | |
| Boiling Point | 226.7 °C (at 760 mmHg) | Bouling Chemical |
| 186.1 ± 40.0 °C (Predicted) | Sigma-Aldrich | |
| pKa (Conjugate Acid) | ~1.7 (in water) | Bouling Chemical |
| logP | 1.43 - 1.44 | ChemScene, Bouling Chemical |
| Solubility | Soluble in organic solvents | Bouling Chemical[11] |
Note on Discrepancies: The significant variation in reported melting points (84-86 °C vs. 145-147 °C) is noteworthy. Such differences can arise from several factors, including the presence of different crystalline polymorphs, variations in sample purity, or different analytical methods. Researchers should be aware of this potential variability and consider techniques like Differential Scanning Calorimetry (DSC) to characterize the thermal behavior of their specific batch.
Acidity and Basicity (pKa)
The amphoteric nature of the imidazole ring is one of its most important features.[7] The pKa of the conjugate acid (imidazolium ion) for 2-(Trifluoromethyl)-1H-imidazole is reported to be approximately 1.7.[11] This is drastically lower than that of unsubstituted imidazole (pKa ≈ 7.0), a direct consequence of the -CF₃ group's electron-withdrawing effect, which destabilizes the positive charge on the protonated ring.[1][12]
This low pKa means that at physiological pH (~7.4), the molecule will exist almost exclusively in its neutral form. Understanding this is critical for drug design, as the ionization state governs membrane permeability and receptor interaction.
Caption: Acid-base equilibrium of 2-(Trifluoromethyl)-1H-imidazole.
This method is chosen for its precision and ability to directly observe the protonation state of the molecule without the need for a UV chromophore that changes with pH.
-
Preparation: Prepare a ~5 mM solution of the compound in D₂O.
-
Initial Spectrum: Acquire a high-resolution ¹H NMR spectrum. The chemical shifts of the imidazole ring protons are sensitive to the protonation state.
-
Titration: Prepare a series of buffered D₂O solutions spanning a pH range from ~0.5 to ~3.5 (e.g., using DCl and NaOD).
-
Data Acquisition: Add small, precise aliquots of the titrant to the NMR tube, recording the exact pH (or pD) and acquiring a ¹H NMR spectrum after each addition.
-
Analysis: Plot the chemical shift (δ) of a reporter proton (e.g., H4 or H5) against the measured pH.[13]
-
Curve Fitting: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The pH at the inflection point of the curve corresponds to the pKa.[13]
Causality: We monitor the imidazole protons because their local electronic environment changes dramatically upon protonation of the adjacent nitrogen, providing a direct and sensitive readout of the equilibrium.[13]
Lipophilicity (logP)
The partition coefficient (logP) is a critical measure of a compound's lipophilicity, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The reported logP of ~1.44 indicates that 2-(Trifluoromethyl)-1H-imidazole is moderately lipophilic. The -CF₃ group, despite being polar, often increases lipophilicity, a factor that can enhance membrane permeability.
The shake-flask method is the gold standard for logP/logD determination due to its direct measurement of partitioning at equilibrium.[14][15] We describe the determination of logD at pH 7.4, which is more biologically relevant for ionizable compounds.
Caption: Workflow for logD determination via the shake-flask method.
-
Phase Preparation: Pre-saturate n-octanol with a phosphate buffer (pH 7.4) and vice-versa by mixing them vigorously for 24 hours and allowing them to separate. This is critical to prevent volume changes during the experiment.[16]
-
Sample Preparation: Prepare a stock solution of the compound in a minimal amount of a suitable solvent (e.g., DMSO).
-
Partitioning: Add a small aliquot of the stock solution to a known volume ratio of the pre-saturated n-octanol and buffer (e.g., 1:1).
-
Equilibration: Shake the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to achieve a clean separation of the two phases.
-
Quantification: Carefully sample an aliquot from each phase and determine the compound's concentration using a validated analytical method like LC-MS.
-
Calculation: The logD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[17]
Aqueous Solubility
Solubility is a gatekeeper property in drug development; a compound must be in solution to be absorbed and exert its biological effect. While quantitative data is sparse, it is described as "soluble in organic solvents."[11] Its aqueous solubility is expected to be moderate, influenced by the crystalline solid's lattice energy and the molecule's polarity.
This protocol determines the equilibrium solubility, which is the true measure of a compound's solubility and is essential for formulation development.[18][19]
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). The presence of visible solid material is essential to ensure saturation.
-
Equilibration: Incubate the vials on a shaker or rotator at a constant temperature (e.g., 25°C) for at least 24-48 hours. This extended time is necessary to ensure the dissolution process has reached equilibrium.[20]
-
Separation: Separate the undissolved solid from the saturated solution. This is a critical step; high-speed centrifugation followed by careful removal of the supernatant or filtration through a low-binding filter plate is recommended.
-
Quantification: Dilute the clear supernatant and quantify the concentration of the dissolved compound using a validated LC-MS or UV-Vis method against a standard curve.
-
Validation: The presence of solid material in the vials at the end of the experiment must be visually confirmed to validate that the measured concentration represents the saturation solubility.
Expert Insight: Kinetic solubility assays, where a DMSO stock is diluted into buffer, are often used for high-throughput screening. However, these can overestimate true solubility due to the formation of supersaturated solutions.[21] For a definitive characterization, the thermodynamic shake-flask method is non-negotiable.
Section 3: Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Two signals are expected in the aromatic region (typically δ 7-8 ppm) corresponding to the two C-H protons on the imidazole ring. These would likely appear as singlets or narrow doublets due to small H-H coupling. The N-H proton will be a broad singlet, and its chemical shift will be highly dependent on solvent and concentration.
-
¹³C NMR: Three signals are expected. The C4 and C5 carbons will be in the typical aromatic region (~120-130 ppm). The C2 carbon, directly attached to the -CF₃ group and two nitrogens, will be significantly downfield. The -CF₃ carbon will appear as a quartet due to one-bond C-F coupling (¹J_CF), a hallmark of this group.
-
¹⁹F NMR: This is the most direct probe of the trifluoromethyl group. A single, sharp singlet is expected. Based on data for the closely related 1-methyl-2-(trifluoromethyl)-1H-imidazole (δ -61.47 ppm), the chemical shift should be in a similar region (δ -60 to -65 ppm, with CFCl₃ as a reference).[22] ¹⁹F NMR is an exceptionally clean technique for confirming the presence and electronic environment of the fluorinated group.[23]
Infrared (IR) Spectroscopy
-
N-H Stretch: A broad absorption band is expected in the range of 3100-3300 cm⁻¹, characteristic of the N-H stretching in the hydrogen-bonded imidazole ring.
-
C-F Stretches: Very strong, characteristic absorption bands are expected in the 1100-1300 cm⁻¹ region, corresponding to the C-F stretching vibrations of the -CF₃ group.
-
C=N and C=C Stretches: Absorptions in the 1450-1600 cm⁻¹ range will correspond to the aromatic ring stretching vibrations.
Conclusion
2-(Trifluoromethyl)-1H-imidazole is more than a simple chemical; it is a carefully engineered tool for molecular design. Its physicochemical properties are a direct and predictable consequence of its unique structure: an aromatic, amphoteric imidazole core modulated by a powerful electron-withdrawing trifluoromethyl group. Its reduced basicity, moderate lipophilicity, and distinct spectroscopic signature make it a valuable and versatile building block. The experimental protocols and expert insights provided in this guide are intended to empower researchers to fully characterize this compound and confidently deploy it in the pursuit of novel pharmaceuticals and advanced materials.
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